molecular formula C18H16N4O2S B605393 3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea CAS No. 1797967-45-3

3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea

Cat. No. B605393
CAS RN: 1797967-45-3
M. Wt: 352.41
InChI Key: HDMAOPPDDJHKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amb21795397 is a blocker of the MARV VP40 PPxY-host Nedd4 interaction and subsequent PPxY-dependent egress of MARV VP40 VLPs..

Scientific Research Applications

Synthesis and Biological Activity

  • Anticancer Activity : Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related derivatives, synthesized from 3-phenylquinoxaline-2(1H)-thione (a parent compound), exhibited significant antiproliferative activity against human HCT-116 and MCF-7 cell lines (El Rayes et al., 2019).

  • Computational and Biological Activity : New sulfur- and nitrogen-containing thiourea and acetophenone derivatives based on phenylthiourea showed significant antioxidant effects and membrane stabilization properties, indicating potential in drug development (Farzaliyev et al., 2020).

  • Pharmacological Evaluation : Novel heterocyclic 1,3,4-oxadiazole and pyrazoles derivatives, including compounds similar in structure to the query compound, were evaluated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Antibacterial and Antifungal Activity

  • Novel Quinoxalinone Derivatives : These compounds, synthesized from a precursor similar to the query compound, were evaluated for in vitro antibacterial activity using ofloxacin as the reference standard (Shaaban et al., 2009).

  • Antituberculosis Activity : 3-Heteroarylthioquinoline derivatives were synthesized and screened for in vitro activity against Mycobacterium tuberculosis, demonstrating significant activity (Chitra et al., 2011).

  • Evaluation of Arylsulfonamide-based Quinoxalines : These compounds, related to the query chemical, were synthesized and evaluated for their antibacterial and antifungal activities against various strains, showing considerable activity (Kumar & Vijayakumar, 2017).

Antimicrobial and Anti-Inflammatory Activities

  • Synthesis of Thiazolidin-4-One Derivatives : These derivatives, structurally related to the query compound, were synthesized and tested for antimicrobial activity, showing potential as antimicrobial agents (Baviskar et al., 2013).

  • Preparation and Antimicrobial Activity of N1‐(2‐Aryl/Styryl‐6-acetylquinolino)‐N3‐arylureas/ Thioureas : These compounds, related to the query chemical, were prepared and found to have significant antimicrobial activities (Dabhi et al., 1995).

Other Applications

  • Synthesis of 3-Aryl-1-((4-Aryl-1,2,3-Selenadiazol-5-yl)sulfanyl)isoquinolines : A new series of compounds, related to the query chemical, were synthesized and have potential applications in various fields (Prabakaran et al., 2011).

properties

CAS RN

1797967-45-3

Molecular Formula

C18H16N4O2S

Molecular Weight

352.41

IUPAC Name

1-[2-(3-Methyl-quinoxalin-2-ylsulfanyl)-acetyl]-3-phenyl-urea

InChI

InChI=1S/C18H16N4O2S/c1-12-17(21-15-10-6-5-9-14(15)19-12)25-11-16(23)22-18(24)20-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,20,22,23,24)

InChI Key

HDMAOPPDDJHKAZ-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1)NC(CSC2=NC3=CC=CC=C3N=C2C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amb21795397;  Amb-21795397;  Amb 21795397;  PPxY Budding Inhibitor 5; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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